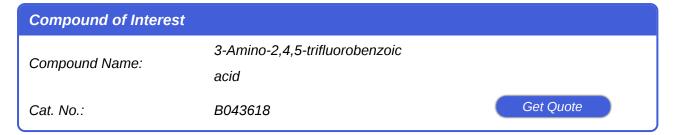


Synthesis and structural analysis of 3-Amino-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Synthesis and Structural Analysis of **3-Amino-2,4,5-trifluorobenzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

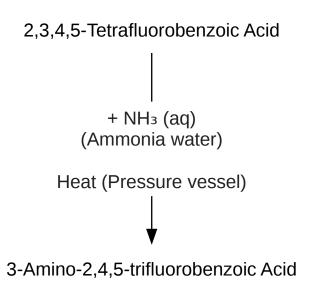
3-Amino-2,4,5-trifluorobenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid core substituted with both an electron-donating amino group and strongly electron-withdrawing fluorine atoms, imparts unique electronic properties, reactivity, and potential for specific biological interactions. This molecule serves as a critical building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate for certain quinolone antibiotics, where its incorporation influences the drug's antibacterial spectrum and pharmacokinetic properties.[1] This guide provides a comprehensive overview of a common synthetic route to **3-Amino-2,4,5-trifluorobenzoic acid** and details the analytical techniques used for its structural elucidation and characterization.

Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid



The synthesis of **3-Amino-2,4,5-trifluorobenzoic acid** is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of a highly fluorinated precursor. The reaction involves the selective displacement of a fluorine atom from 2,3,4,5-tetrafluorobenzoic acid by an amine source, typically aqueous ammonia. The strong electron-withdrawing effects of the fluorine atoms and the carboxylic acid group activate the aromatic ring towards nucleophilic attack. The substitution occurs preferentially at the C3 position due to the combined activating and directing effects of the substituents.

Reaction Scheme:



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Caption: Synthesis of 3-Amino-2,4,5-trifluorobenzoic acid.

Experimental Protocol: Synthesis via Amination

This protocol is based on established procedures for nucleophilic aromatic substitution on polyfluorinated benzoic acids.

- · Reagents and Equipment:
 - 2,3,4,5-Tetrafluorobenzoic acid
 - Aqueous ammonia (28-30% solution)



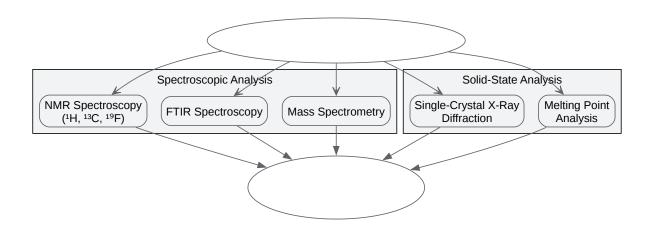
- Concentrated hydrochloric acid (HCI)
- Deionized water
- A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and temperature controller
- Standard laboratory glassware (beakers, flasks, Buchner funnel)
- pH meter or pH paper
- Procedure:
 - In a high-pressure reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).
 - Add an excess of aqueous ammonia (e.g., 10-15 eq).
 - Seal the vessel securely.
 - Heat the mixture to approximately 120-140°C with vigorous stirring. Maintain this
 temperature for 12-24 hours. The progress of the reaction can be monitored by techniques
 such as TLC or HPLC if desired.
 - After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
 - Transfer the resulting reaction mixture to a beaker and cool in an ice bath.
 - Slowly acidify the cold solution with concentrated hydrochloric acid with stirring until the pH reaches approximately 1-2. This will protonate the amino group and neutralize the carboxylate, causing the product to precipitate.
 - Collect the precipitated solid by vacuum filtration using a Buchner funnel.
 - Wash the solid with cold deionized water to remove any remaining salts.
 - Dry the product under vacuum to yield 3-Amino-2,4,5-trifluorobenzoic acid as a solid.
 Further purification can be achieved by recrystallization from an appropriate solvent



system (e.g., ethanol/water).

Structural Analysis and Characterization

A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized **3-Amino-2,4,5-trifluorobenzoic acid**. This involves a combination of physical property measurements and spectroscopic techniques.



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Caption: Workflow for the structural analysis of the title compound.

Physical Properties

The basic physical properties of the compound are summarized below.



| Property | Value |
|-------------------|--------------------------|
| CAS Number | 119385-80-7[1] |
| Molecular Formula | C7H4F3NO2[1] |
| Molecular Weight | 191.11 g/mol [1] |
| Melting Point | 133-136 °C[1] |
| Appearance | White to off-white solid |
| Boiling Point | 306.4 °C at 760 mmHg[1] |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

- Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.
- Select and mount a crystal of suitable size and quality on a goniometer.
- Place the mounted crystal in a diffractometer and cool it under a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
- Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
- Collect the diffraction data as the crystal is rotated.
- Process the raw data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Data: As of this writing, the crystal structure of **3-Amino-2,4,5-trifluorobenzoic acid** has not been reported in the crystallographic databases. However, the structure of the related compound, **3-Chloro-2,4,5-trifluorobenzoic acid**, has been determined and provides a useful comparison.[2]



| Parameter | 3-Chloro-2,4,5-trifluorobenzoic acid[2] |
|----------------|---|
| Formula | C7H2ClF3O2 |
| Crystal System | Monoclinic |
| Space Group | P21/C |
| a (Å) | 4.4760 (9) |
| b (Å) | 13.654 (3) |
| c (Å) | 12.400 (3) |
| β (°) | 97.16 (3) |
| V (ų) | 751.9 (3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

Experimental Protocol:

- Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.
- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the data (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the ¹H NMR spectrum and determine chemical shifts relative to a reference standard (e.g., TMS).

Predicted Spectral Data: While experimental spectra are not publicly available, the following table lists the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling patterns based on the analysis of structurally similar compounds.



| ¹ H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|-----------------------------------|----------------------------|---|---|------------------|
| Aromatic CH | ~ 7.0 - 7.5 | Doublet of doublets of doublets (ddd) | $J(H,F) \approx 8-12,$ $J(H,F) \approx 6-9,$ $J(H,F) \approx 2-4$ | H-6 |
| Amine NH ₂ | ~ 4.5 - 5.5 | Broad singlet | - | -NH ₂ |
| Carboxylic Acid OH | ~ 11.0 - 13.0 | Broad singlet | - | -СООН |

| ¹³ C NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
|---------------------------------|-------------------------|------------------------------------|------------|
| Carboxylic Acid C=O | ~ 165 - 170 | S | C=O |
| Aromatic C-F | ~ 140 - 160 | d, J(C,F) ≈ 240-260 Hz | C2, C4, C5 |
| Aromatic C-NH ₂ | ~ 135 - 145 | d | C3 |
| Aromatic C-COOH | ~ 110 - 120 | d | C1 |
| Aromatic C-H | ~ 105 - 115 | ddd | C6 |

| ¹⁹ F NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
|------------------------------------|--------------------------------|--------------|------------------|------------|
| Aromatic C-F | ~ -120 to -150 | m | J(F,F), J(F,H) | F2, F4, F5 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:



- Prepare the sample, typically by mixing a small amount of the solid compound with dry
 potassium bromide (KBr) and pressing it into a thin, transparent pellet. Alternatively, an
 Attenuated Total Reflectance (ATR) accessory can be used.
- Place the sample in an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|-----------------------------------|--------------------|------------------|-----------------------------------|
| 3400 - 3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH ₂) |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (- COOH) |
| ~ 1700 | Strong | C=O Stretch | Carboxylic Acid (- COOH) |
| ~ 1620 | Medium | N-H Bend | Primary Amine (-NH ₂) |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1300 - 1100 | Strong | C-F Stretch | Aryl-Fluoride |
| ~ 1250 | Medium | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

• Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).



- Generate ions and separate them based on their mass-to-charge ratio (m/z).
- Detect the ions and generate a mass spectrum.
- Analyze the molecular ion peak and the fragmentation pattern.

Predicted Mass Spectrometry Data:

| Adduct Type | Predicted m/z |
|--------------------|---------------|
| [M+H]+ | 192.02669 |
| [M+Na]+ | 214.00863 |
| [M-H] ⁻ | 190.01213 |

Expected EI Fragmentation: Under electron ionization, the molecule is expected to show a prominent molecular ion peak (M^+) at m/z = 191. Key fragmentation pathways would likely include:

Loss of H₂O: [M - 18]⁺

Loss of OH: [M - 17]+

• Loss of COOH: [M - 45]+, leading to a trifluoroaniline radical cation.

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- To cite this document: BenchChem. [Synthesis and structural analysis of 3-Amino-2,4,5-trifluorobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:



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